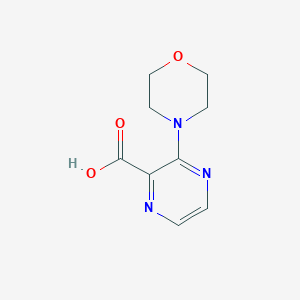

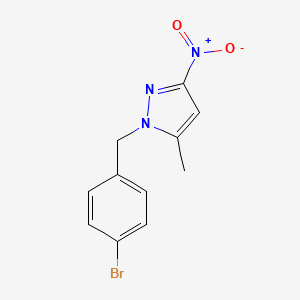

![molecular formula C18H19N5O2S B2372922 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide CAS No. 873939-95-8](/img/structure/B2372922.png)

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide” is a complex organic molecule with the molecular formula C24H21N5O4S . It contains several functional groups, including an amine, a sulfanyl, a benzyl group, and a methoxyphenyl group .

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available resources, similar compounds are often synthesized through a series of reactions involving the corresponding amines, sulfanyl groups, and acylating agents .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a sulfanyl group, and a benzylacetamide moiety . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 475.5 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The topological polar surface area is 143 Ų .Scientific Research Applications

Antimicrobial Activities : A study by Bektaş et al. (2007) focused on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. These compounds exhibited good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents Bektaş et al., 2007.

Organophosphorus Compounds : Research by Moustafa (1999) detailed the synthesis and reactions of 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine and triazaphosphopine derivatives. These findings contribute to the field of organophosphorus compounds, offering insights into their synthesis and potential applications Moustafa, 1999.

Glutaminase Inhibitors : Shukla et al. (2012) designed, synthesized, and pharmacologically evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research is significant for understanding the therapeutic potential of GLS inhibition in cancer treatment Shukla et al., 2012.

Anti-HIV Activity : A study by Hamad et al. (2010) synthesized a new series of naphthalene derivatives showing inhibitory activity against HIV-1 and HIV-2, presenting a new lead in antiviral agent development Hamad et al., 2010.

Antitumor Activity : Hu et al. (2008) investigated the design, synthesis, and antitumor activity of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains. Their in vitro antitumor activity against various cell lines suggests potential applications in cancer therapy Hu et al., 2008.

Anticancer Activity of Metal Ion Complexes : Ghani and Alabdali (2022) explored the synthesis, characterization, and anticancer activity of gold (III) and nickel (II) metal ion complexes derived from a tetrazole-triazole compound, showing significant cytotoxicity against a breast cancer cell line Ghani & Alabdali, 2022.

properties

IUPAC Name |

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-25-15-10-6-5-9-14(15)17-21-22-18(23(17)19)26-12-16(24)20-11-13-7-3-2-4-8-13/h2-10H,11-12,19H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLOMSYUWBIILT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B2372840.png)

![3-[[1-(3-Methylbut-2-enyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2372841.png)

![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)

![3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2372849.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)